An In-depth Technical Guide to the Structural Elucidation of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
An In-depth Technical Guide to the Structural Elucidation of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine. Due to the limited availability of direct experimental data in public literature for this specific compound, this guide leverages data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis of its structural and physicochemical properties. This document also outlines a detailed experimental protocol for its synthesis and discusses a relevant biological signaling pathway where molecules of this class have shown significant activity.
Introduction
2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine (CAS No: 10202-45-6) is a heterocyclic organic compound featuring a biphenyl group attached to a dichloro-substituted 1,3,5-triazine ring.[1] The 1,3,5-triazine core is an electron-deficient aromatic system, making it susceptible to nucleophilic substitution at the carbon atoms bearing the chlorine atoms. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules. The biphenyl moiety imparts extended π-conjugation, which can influence the photophysical and electronic properties of its derivatives.[2] Consequently, this compound serves as a key building block in the development of materials for Organic Light-Emitting Diodes (OLEDs) and as an intermediate for novel pharmaceutical agents.[2] Symmetrical 1,3,5-triazine derivatives have garnered significant interest due to their wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉Cl₂N₃ | PubChem[1] |
| Molecular Weight | 302.16 g/mol | ChemicalBook[4] |
| CAS Number | 10202-45-6 | PubChem[1] |
| Appearance | White to yellow powder/crystal | --- |
| Melting Point | 157.0 to 161.0 °C | --- |
| IUPAC Name | 2,4-dichloro-6-(4-phenylphenyl)-1,3,5-triazine | PubChem[1] |
Structural Elucidation: A Predictive Spectroscopic Analysis
The following sections detail the predicted spectroscopic data for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine, which are essential for its structural confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be dominated by signals from the aromatic protons of the biphenyl group. The chemical shifts are predicted based on the analysis of similar aromatic systems.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.40 - 7.55 | Multiplet | 3H | Protons on the terminal phenyl ring |
| 7.65 - 7.80 | Multiplet | 4H | Protons on the phenyl ring adjacent to the triazine and terminal phenyl ring |
| 8.50 - 8.70 | Doublet | 2H | Protons on the phenyl ring adjacent to the triazine (ortho to the C-C bond) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show signals for the carbon atoms in the triazine ring and the biphenyl moiety. The electron-withdrawing nature of the nitrogen atoms and chlorine atoms in the triazine ring will significantly influence the chemical shifts of the triazine carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 127.0 - 130.0 | Carbons of the biphenyl group |
| 135.0 - 145.0 | Quaternary carbons of the biphenyl group |
| 170.0 - 175.0 | Carbons of the triazine ring attached to chlorine |
| 175.0 - 180.0 | Carbon of the triazine ring attached to the biphenyl group |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₅H₉Cl₂N₃. The isotopic pattern of the molecular ion will be characteristic for a compound containing two chlorine atoms, with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks.
| Ion | Predicted m/z |
| [M]⁺ | 301.0174 |
| [M+2]⁺ | 303.0144 |
| [M+4]⁺ | 305.0115 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C=N and C-Cl bonds in the triazine ring, as well as vibrations from the aromatic biphenyl group.
| Predicted Wavenumber (cm⁻¹) | Assignment |
| 3050 - 3100 | Aromatic C-H stretching |
| 1500 - 1600 | Aromatic C=C stretching |
| 1350 - 1550 | C=N stretching of the triazine ring |
| 800 - 850 | C-Cl stretching |
| 700 - 800 | Aromatic C-H out-of-plane bending |
Experimental Protocols
Synthesis of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine
The synthesis of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is typically achieved through a Friedel-Crafts reaction between cyanuric chloride and biphenyl.
Materials:
-
Cyanuric chloride (1.0 eq)
-
Biphenyl (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 eq)
-
Anhydrous dichlorobenzene (solvent)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add anhydrous dichlorobenzene, biphenyl, and anhydrous aluminum chloride.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Slowly add cyanuric chloride to the mixture.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the resulting mixture for 30 minutes to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine.
Workflow Diagram:
Caption: Synthetic workflow for 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine.
Spectroscopic Characterization
NMR Spectroscopy:
-
Dissolve 10-20 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
Mass Spectrometry:
-
Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to obtain the mass spectrum.
IR Spectroscopy:
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.
Biological Relevance and Signaling Pathways
Derivatives of 1,3,5-triazine are recognized for their broad range of biological activities, with many exhibiting potent anticancer properties.[2][3] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival.[3] One of the critical signaling pathways frequently targeted by s-triazine derivatives is the EGFR/PI3K/AKT/mTOR pathway.[5][6][7]
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a major downstream effector of EGFR. Overactivation of this pathway is a common feature in many cancers.
Certain substituted triazines have been shown to inhibit components of this pathway, such as EGFR itself, PI3K, or mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3][6][7] Given its structural features, 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine is a candidate for further investigation as a potential modulator of this pathway.
Signaling Pathway Diagram:
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by triazine derivatives.
Conclusion
This technical guide has provided a detailed predictive framework for the structural elucidation of 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine. The presented spectroscopic data, while predictive, offer a solid foundation for the characterization of this compound. The outlined synthetic protocol provides a clear path for its preparation. Furthermore, the discussion of the EGFR/PI3K/AKT/mTOR signaling pathway highlights the potential of this class of molecules in the realm of drug discovery, particularly in oncology. Further experimental validation is necessary to confirm the predicted data and to fully explore the biological activity of this promising compound.
References
- 1. 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine | C15H9Cl2N3 | CID 22352243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds | MDPI [mdpi.com]
- 4. 2-(4-联苯基)-4,6-二氯-1,3,5-三嗪 | 10202-45-6 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
